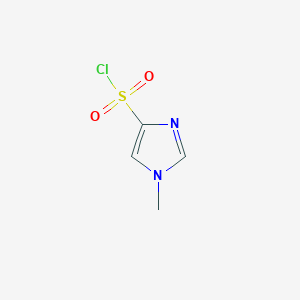![molecular formula C14H14FNO2S B161253 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-71-5](/img/structure/B161253.png)
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. This compound has been extensively studied for its potential applications in scientific research, due to its unique chemical properties and mechanism of action. In
作用機序
Etofenamate works by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
生化学的および生理学的効果
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and asthma. It has also been shown to reduce fever in animal models of infection. Etofenamate has been shown to have a good safety profile, with few side effects reported in animal studies.
実験室実験の利点と制限
Etofenamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a well-established mechanism of action. It has been extensively studied in animal models, making it a valuable tool for investigating the role of prostaglandins in inflammation and pain. However, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has some limitations for use in lab experiments. It is not as potent as some other NSAIDs, and its effects may be less pronounced in some animal models. Additionally, it may not be suitable for use in certain types of experiments due to its mode of action.
将来の方向性
There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of new formulations of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid that may be more effective or have fewer side effects than the current formulation. Another area of interest is the investigation of the role of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in the treatment of other inflammatory diseases, such as psoriasis, multiple sclerosis, and Alzheimer's disease. Finally, the development of new drugs that target the same pathway as 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may lead to the discovery of new treatments for inflammatory diseases.
合成法
Etofenamate is synthesized by the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)phenol with 2-bromo propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
科学的研究の応用
Etofenamate has been used extensively in scientific research due to its unique chemical properties and mechanism of action. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a valuable tool in the study of inflammatory diseases such as arthritis, colitis, and asthma. Etofenamate has also been used to study the role of prostaglandins in inflammation and pain, and to investigate the mechanism of action of other NSAIDs.
特性
CAS番号 |
138568-71-5 |
|---|---|
製品名 |
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
分子式 |
C14H14FNO2S |
分子量 |
279.33 g/mol |
IUPAC名 |
2-[4-(4-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChIキー |
NTYPJSCLTYFJEW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
正規SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



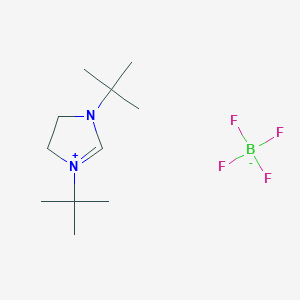
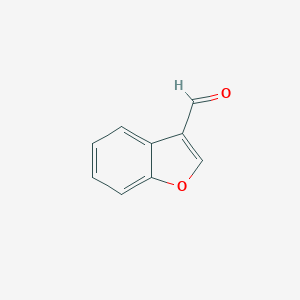
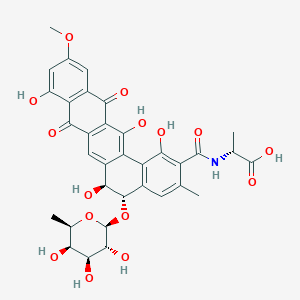
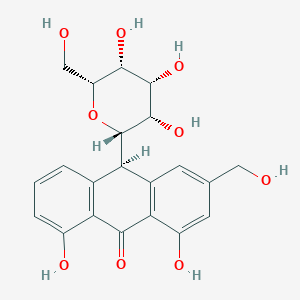
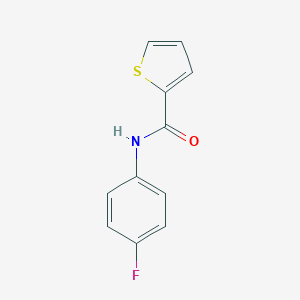
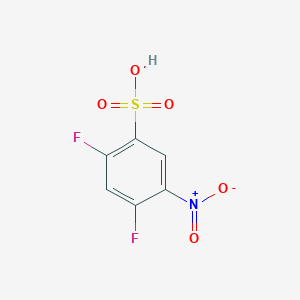
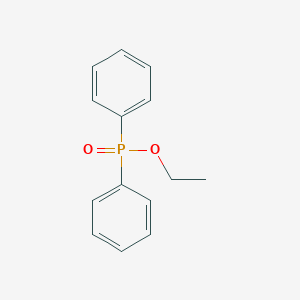
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
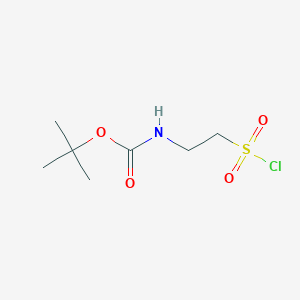
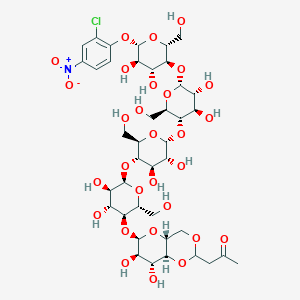
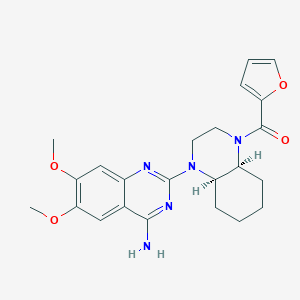
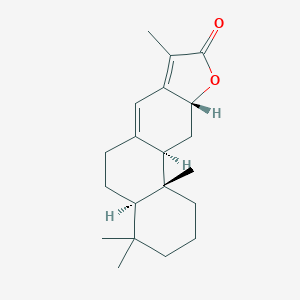
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
